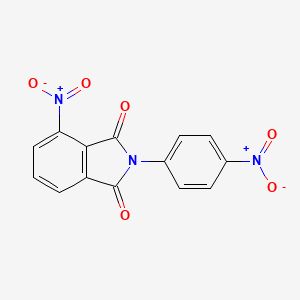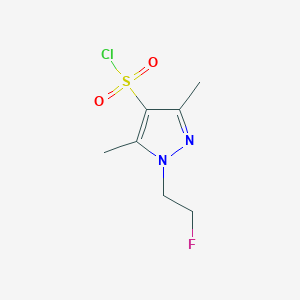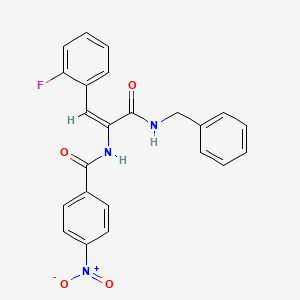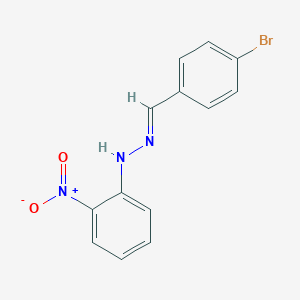
4-Nitro-2-(4-nitro-phenyl)-isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitro-2-(4-nitrophenyl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by the presence of nitro groups and an isoindole core, which contribute to its reactivity and functionality in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-2-(4-nitrophenyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of 4-nitrophenylhydrazine with phthalic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In industrial settings, the production of 4-nitro-2-(4-nitrophenyl)-2,3-dihydro-1H-isoindole-1,3-dione may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production of this compound .
Chemical Reactions Analysis
Types of Reactions
4-nitro-2-(4-nitrophenyl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Solvents: Ethanol, acetic acid, methanol.
Major Products Formed
Scientific Research Applications
4-nitro-2-(4-nitrophenyl)-2,3-dihydro-1H-isoindole-1,3-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-nitro-2-(4-nitrophenyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitrophenol: Similar in structure but contains a chlorine atom instead of an additional nitro group.
2-Bromo-6-nitrotoluene: Contains a bromine atom and a nitro group, differing in the position of the substituents.
Uniqueness
4-nitro-2-(4-nitrophenyl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its isoindole core and the presence of two nitro groups, which enhance its reactivity and versatility in various chemical reactions. Its ability to undergo multiple types of reactions and form stable complexes makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
53555-13-8 |
|---|---|
Molecular Formula |
C14H7N3O6 |
Molecular Weight |
313.22 g/mol |
IUPAC Name |
4-nitro-2-(4-nitrophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H7N3O6/c18-13-10-2-1-3-11(17(22)23)12(10)14(19)15(13)8-4-6-9(7-5-8)16(20)21/h1-7H |
InChI Key |
LBUHGTLIWWVUBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B11713077.png)
![Ethyl 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline-3-carboxylate](/img/structure/B11713083.png)

![2-hydroxy-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11713091.png)
![Ethyl (diethoxyphosphoryl)[bis(phenylsulfanyl)]acetate](/img/structure/B11713095.png)
![2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11713099.png)
![4-chloro-N-{(E)-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methylidene}aniline](/img/structure/B11713112.png)

![2-(2,3-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one](/img/structure/B11713131.png)

![2-Chloro-N'-[(1E)-phenylmethylidene]benzohydrazide](/img/structure/B11713139.png)

![N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11713147.png)
![3-[5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B11713156.png)
